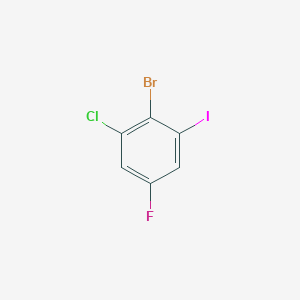

2-Bromo-1-chloro-5-fluoro-3-iodobenzene

Description

Significance and Context of Halogenated Benzenes in Chemical Research

Halogenated benzenes are fundamental building blocks in synthetic organic chemistry. Their utility stems from the ability of the carbon-halogen bond to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The presence of halogen atoms on a benzene (B151609) ring alters its reactivity in electrophilic aromatic substitution reactions. While halogens are deactivating towards this type of reaction, they are typically ortho, para-directing, guiding the introduction of new substituents to specific positions on the ring. This directive influence is a cornerstone of regioselective synthesis.

Unique Challenges and Opportunities in the Synthesis and Study of Multiply Halogenated Arenes

The synthesis of arenes bearing multiple, different halogen atoms, such as 2-Bromo-1-chloro-5-fluoro-3-iodobenzene, presents a significant synthetic challenge. Achieving a specific substitution pattern requires careful strategic planning and control over reaction conditions to avoid the formation of undesired isomers. The introduction of each subsequent halogen can be influenced by the electronic and steric effects of the halogens already present on the ring.

However, these complex molecules also offer remarkable opportunities for selective chemical modification. The differing bond strengths and reactivities of the various carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allow for sequential and site-selective reactions. This differential reactivity is a powerful tool for chemists, enabling the stepwise construction of highly functionalized and complex molecular architectures from a single, versatile starting material. For instance, the more reactive carbon-iodine bond can be selectively targeted in a cross-coupling reaction, leaving the less reactive carbon-bromine and carbon-chlorine bonds intact for subsequent transformations.

Overview of Research Domains Relevant to this compound

The unique structural and reactive properties of this compound make it a valuable intermediate in several key research areas:

Organic Synthesis and Catalysis: Its utility as a building block for creating complex molecules through regioselective cross-coupling reactions is a primary area of interest. The development of new catalytic systems that can selectively activate one C-X bond over another in such a polyhalogenated system is an ongoing area of research.

Medicinal Chemistry: Polyhalogenated aromatic compounds are common motifs in many pharmaceutical agents. The ability to selectively introduce different functional groups onto the benzene ring of this compound allows for the synthesis of libraries of novel compounds for biological screening. Halogen atoms can influence a drug's metabolic stability, lipophilicity, and binding affinity to its target.

Materials Science: Halogenated aromatic compounds are precursors to a variety of functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound can be exploited to fine-tune the electronic and photophysical properties of these materials.

Properties

IUPAC Name |

2-bromo-1-chloro-5-fluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-6-4(8)1-3(9)2-5(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTBTWMZOFUZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 1 Chloro 5 Fluoro 3 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule with limited proton signals, such as 2-Bromo-1-chloro-5-fluoro-3-iodobenzene, advanced and multi-dimensional NMR methods are indispensable.

One-dimensional (1D) NMR spectra for this compound would be complex due to the various couplings between the two aromatic protons and with the fluorine atom. Two-dimensional (2D) NMR techniques are essential to unravel these correlations and establish the molecular framework. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu In the case of this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their coupling and relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atoms to which they are attached. youtube.com An HSQC spectrum would display two distinct cross-peaks, definitively assigning the ¹H signals to their corresponding ¹³C signals for the C4-H4 and C6-H6 moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial as it reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.eduyoutube.com This information is vital for piecing together the full substitution pattern, especially for identifying quaternary carbons (those not bonded to hydrogen). For instance, the proton at position 6 (H-6) would be expected to show correlations to the carbons at positions 1, 2, 4, and 5, thereby confirming the placement of the chloro, bromo, and fluoro substituents relative to the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a cross-peak between the two aromatic protons, H-4 and H-6, providing evidence of their spatial proximity across the ring.

The combined data from these 2D NMR experiments allows for the unequivocal assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

| NMR Technique | Type of Correlation | Information Gained for this compound |

|---|---|---|

| COSY | ¹H-¹H through-bond coupling | Shows correlation between H-4 and H-6, confirming their spin-spin coupling. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns H-4 to C-4 and H-6 to C-6. |

| HMBC | ¹H-¹³C multiple-bond correlation (2-3 bonds) | Connects protons to neighboring quaternary and protonated carbons, confirming the overall substitution pattern. |

| NOESY | ¹H-¹H through-space proximity | Confirms the spatial closeness of H-4 and H-6. |

The halogens chlorine, bromine, and iodine possess isotopes with nuclear spins greater than 1/2, giving them a nuclear electric quadrupole moment. This property can significantly influence NMR spectra. When a quadrupolar nucleus is bonded to a carbon atom, it provides an efficient mechanism for nuclear relaxation. This rapid relaxation leads to a pronounced broadening of the resonance signal for the attached carbon atom in the ¹³C NMR spectrum.

For this compound, this effect would be observable for the carbon atoms directly bonded to the halogens:

C-1 (bonded to Chlorine): The signal is expected to be broadened by the quadrupolar effects of ³⁵Cl and ³⁷Cl.

C-2 (bonded to Bromine): The signal is expected to be significantly broadened due to the strong quadrupolar effects of ⁷⁹Br and ⁸¹Br.

C-3 (bonded to Iodine): The signal is expected to be severely broadened by the very large quadrupole moment of ¹²⁷I, potentially to the point of being undetectable.

This line broadening can complicate spectral interpretation by reducing the signal-to-noise ratio of the affected carbon signals, sometimes making them difficult to distinguish from the baseline noise.

Due to the complex interplay of electronic effects from multiple different halogens, empirical prediction of NMR chemical shifts for this compound can be unreliable. Modern computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful alternative for predicting NMR parameters. researchgate.netnih.gov

Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. mdpi.com These calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.1 ppm for ¹H and 4 ppm for ¹³C. researchgate.netgithub.io By comparing the computationally predicted spectrum with the experimental data, researchers can gain confidence in their structural assignments. This is particularly valuable for distinguishing between potential isomers, where subtle differences in chemical shifts can be resolved through high-level calculations. nih.gov

| Parameter | Computational Method | Utility in Structural Elucidation |

|---|---|---|

| ¹H Chemical Shifts | DFT (e.g., B3LYP, WP04) with GIAO | Aids in assigning the two aromatic proton signals. github.io |

| ¹³C Chemical Shifts | DFT (e.g., M06, PBE0) with GIAO | Helps identify all six unique carbon signals, including the halogenated carbons. researchgate.net |

| ¹⁹F Chemical Shifts | DFT with appropriate scaling factors | Predicts the chemical shift of the fluorine atom, confirming its electronic environment. nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₂BrClFI), the presence of bromine and chlorine, which have distinctive isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), creates a characteristic isotopic pattern for the molecular ion peak. docbrown.info HRMS can resolve these individual isotopic peaks and measure their masses with high accuracy, confirming not only the molecular weight but also the presence and number of bromine and chlorine atoms in the molecule.

| Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance Pattern |

|---|---|---|

| C₆H₂⁷⁹Br³⁵ClFI | 333.8161 | Base Isotope Cluster Peak |

| C₆H₂⁸¹Br³⁵ClFI | 335.8141 | M+2 Peak (from ⁸¹Br) |

| C₆H₂⁷⁹Br³⁷ClFI | 335.8132 | M+2 Peak (from ³⁷Cl) |

| C₆H₂⁸¹Br³⁷ClFI | 337.8112 | M+4 Peak |

In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound is dictated by the relative strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I).

The weakest bond, the C-I bond, is expected to cleave first, leading to the loss of an iodine radical and the formation of a [M-I]⁺ ion. Subsequent fragmentations would likely involve the loss of the bromine and chlorine atoms. Analysis of the m/z values of these fragment ions allows chemists to reconstruct the molecule's structure and confirm the identity of the substituents.

| Ion | Proposed Fragmentation | Description |

|---|---|---|

| [C₆H₂BrClFI]⁺ | Molecular Ion (M⁺) | The intact molecule with one electron removed. |

| [C₆H₂BrClF]⁺ | M⁺ - I | Loss of an iodine radical, due to the weak C-I bond. |

| [C₆H₂ClF]⁺ | [M-I]⁺ - Br | Subsequent loss of a bromine radical. |

| [C₆H₂F]⁺ | [M-I-Br]⁺ - Cl | Loss of a chlorine radical. |

Vibrational Spectroscopy (IR and Raman)

Correlating Vibrational Modes to Halogen Substitution Patterns

The vibrational spectra of substituted benzenes show characteristic bands that can be correlated to the substitution pattern. thieme-connect.deopenstax.org The key correlations for this compound would involve both carbon-halogen (C-X) stretching frequencies and benzene (B151609) ring vibrations.

C-X Stretching Vibrations: The stretching frequencies of carbon-halogen bonds are highly dependent on the mass of the halogen atom. As the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com Therefore, the C-X stretches for this molecule are expected to appear in distinct regions of the infrared spectrum, generally following the trend: C-F > C-Cl > C-Br > C-I. spectroscopyonline.com These bands are often found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

Benzene Ring Vibrations: The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations, which appear as strong bands in the 690-900 cm⁻¹ region. openstax.orgpressbooks.pub The specific positions of these bands are diagnostic of the arrangement of substituents. thieme-connect.de For this compound, a 1,2,3,5-tetrasubstituted pattern, specific vibrational modes related to the ring deformation and C-H bending would be expected, providing confirmation of the substituent positions. Furthermore, the aromatic C=C stretching vibrations, typically seen in the 1450-1600 cm⁻¹ range, can also be influenced by the electronic effects of the halogen substituents. pressbooks.pub

Table 2: General Wavenumber Ranges for C-X Stretching Vibrations

| Bond | Wavenumber Range (cm⁻¹) |

| C-I | 500 - 600 |

| C-Br | 500 - 680 |

| C-Cl | 600 - 800 |

| C-F | 1000 - 1400 |

| Source: General ranges compiled from spectroscopic data. spectroscopyonline.com |

Use in Conformational Analysis of Halogenated Aromatics

While the benzene ring itself is planar, halogenated aromatics with multiple bulky substituents can exhibit different conformational preferences, particularly concerning rotation around single bonds if side chains were present. For this compound, which lacks such side chains, conformational analysis primarily relates to the planarity and potential minor distortions of the benzene ring due to steric hindrance between the adjacent bulky halogen atoms (I, Br, and Cl).

Vibrational spectroscopy can be used to study these subtle conformational details. researchgate.net Different conformers, if they exist and are stable enough to be detected, would have slightly different vibrational frequencies due to changes in molecular symmetry and interatomic interactions. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, the most stable conformation in a given state (gas, liquid, or solid) can be determined. Low-temperature spectroscopic studies can sometimes "freeze out" specific conformers, allowing for their individual characterization.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study would reveal the exact planarity of the benzene ring and any minor deviations caused by steric strain among the four different halogen substituents. The precise bond lengths of C-I, C-Br, C-Cl, and C-F, as well as the C-C bonds within the aromatic ring, would be accurately measured.

Analysis of Halogen Bonding in Crystal Structures

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom in one molecule and a nucleophilic region (like a lone pair on another halogen, nitrogen, or oxygen atom) in an adjacent molecule. nih.govresearchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In the crystal structure of this compound, a variety of halogen bonds would be anticipated. Given the presence of four different halogens, interactions such as I···F, I···Cl, Br···F, Br···Cl, and Cl···F, as well as self-interactions like I···I or Br···Br, could play a crucial role in directing the supramolecular assembly. acs.orgresearchgate.net The iodine and bromine atoms are the most likely halogen bond donors, while the more electronegative fluorine and chlorine atoms can act as acceptors. oup.com Analysis of the crystal structure would involve identifying these interactions based on their distances (shorter than the sum of the van der Waals radii) and angles (typically close to 180° for the C-X···Y angle, where X is the donor and Y is the acceptor). researchgate.net These interactions are fundamental to crystal engineering and the design of materials with specific properties. oup.com

Chemical Reactivity and Mechanistic Studies of 2 Bromo 1 Chloro 5 Fluoro 3 Iodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying highly halogenated aromatic rings. In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic nucleus. The presence of multiple electron-withdrawing halogen atoms on the benzene (B151609) ring in 2-bromo-1-chloro-5-fluoro-3-iodobenzene makes it a candidate for such transformations.

The predominant mechanism for SNAr in polyhalogenated benzenes is the addition-elimination pathway. wikipedia.orglibretexts.org This process is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The nature of the halogen substituents profoundly influences both the reactivity and regioselectivity of SNAr reactions. A key factor is the ability of the halogen to act as a leaving group. Counterintuitively, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I). masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

In the case of this compound, the fluorine atom at the C-5 position is the most likely site for nucleophilic attack, assuming other factors are equal. The relative reactivity of the carbon-halogen bonds in this molecule towards a given nucleophile can be predicted based on this trend.

| Halogen Substituent | Position | Relative Electronegativity | Predicted SNAr Leaving Group Ability |

| Fluorine | C-5 | Highest | Highest |

| Chlorine | C-1 | High | Moderate |

| Bromine | C-2 | Moderate | Lower |

| Iodine | C-3 | Lowest | Lowest |

It is important to note that steric hindrance from adjacent bulky substituents can also influence the site of nucleophilic attack. In this molecule, the fluorine at C-5 is flanked by a hydrogen and the iodine at C-3, which is less sterically hindered compared to the chlorine at C-1 and the bromine at C-2, which are adjacent to other halogens.

Electrophilic Aromatic Substitution (SEAr) Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of benzene and its derivatives. byjus.com However, the presence of multiple deactivating halogen substituents in this compound significantly tempers the reactivity of the aromatic ring towards electrophiles.

In SEAr reactions, the existing substituents on the aromatic ring direct the incoming electrophile to specific positions. Halogens are known to be ortho-, para-directing groups. libretexts.orgwikipedia.org This is due to the ability of their lone pairs of electrons to stabilize the cationic intermediate (the sigma complex or arenium ion) through resonance, particularly when the electrophile attacks the ortho or para positions. libretexts.org

For this compound, there are two available positions for substitution: C-4 and C-6. The directing effects of the four halogens on these positions are as follows:

Position C-4:

ortho to Iodine (C-3) and Fluorine (C-5)

meta to Chlorine (C-1) and Bromine (C-2)

Position C-6:

ortho to Chlorine (C-1) and Fluorine (C-5)

meta to Bromine (C-2) and Iodine (C-3)

Since all halogens are ortho-, para-directors, the positions that are ortho or para to the halogens will be the most activated (or least deactivated). Both C-4 and C-6 are ortho to two different halogen atoms. Therefore, a mixture of products is possible, and the precise regioselectivity will depend on the interplay of the electronic and steric effects of the substituents.

While all halogens are ortho-, para-directing, they are also deactivating towards SEAr due to their strong inductive electron-withdrawing effect. libretexts.org The order of deactivation generally follows the electronegativity of the halogens: F > Cl > Br > I. libretexts.org However, the resonance effect, which is responsible for the ortho-, para-directing nature, is most effective for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine.

In this compound, the cumulative deactivating inductive effects of the four halogens make the ring significantly less reactive than benzene. minia.edu.eg The regioselectivity of an incoming electrophile will be a subtle balance between the directing abilities of the four halogens and steric hindrance. The C-4 position is flanked by iodine and fluorine, while the C-6 position is flanked by chlorine and fluorine. Given that iodine is the largest and least electronegative of the halogens present, it will exert a greater steric hindrance but a weaker deactivating inductive effect compared to chlorine. The fluorine atom, being the most electronegative, will have the strongest deactivating inductive effect but also a significant resonance-donating effect. The ultimate regiochemical outcome would likely be a mixture of substitution at C-4 and C-6, with the exact ratio depending on the specific electrophile and reaction conditions.

| Position | Ortho/Para Directing Halogens | Meta Directing Halogens | Predicted Relative Reactivity |

| C-4 | I, F | Cl, Br | Potentially favored due to less steric hindrance from I vs. Cl |

| C-6 | Cl, F | Br, I | Potentially disfavored due to greater steric hindrance from Cl vs. I |

Halogen Dance Rearrangements

The halogen dance is a fascinating rearrangement reaction observed in polyhalogenated aromatic and heteroaromatic compounds, typically under the influence of a strong base. researchgate.net This reaction involves the migration of a halogen atom from one position to another on the aromatic ring. researchgate.net The driving force for this rearrangement is often the formation of a more stable aryl anion intermediate.

The mechanism of the halogen dance typically begins with the deprotonation of an aromatic C-H bond by a strong base, such as an organolithium reagent or a lithium amide, to generate an aryl anion. researchgate.net This is followed by an intermolecular halogen transfer, where the aryl anion abstracts a halogen from another molecule of the starting material or an intermediate. This process can lead to a mixture of isomers.

In the context of this compound, the potential for a halogen dance rearrangement is significant, particularly involving the heavier halogens, bromine and iodine. Fluorine and chlorine are generally less prone to migration in such reactions. Research on the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated the feasibility of halogen dance reactions in a similar halogen-rich system. nih.gov

A plausible scenario would involve the deprotonation at either C-4 or C-6 by a strong base. The resulting aryl anion could then induce the migration of the iodine or bromine atom. The relative stability of the potential aryl anion intermediates would play a crucial role in determining the direction and feasibility of the rearrangement. For instance, deprotonation at C-4 would place the negative charge between the iodine and fluorine atoms, while deprotonation at C-6 would place it between the chlorine and fluorine atoms. The electronic effects of the adjacent halogens would influence the stability of these carbanions and, consequently, the propensity for a halogen dance to occur. The lability of the C-I and C-Br bonds makes iodine and bromine the most likely candidates for migration.

Base-Catalyzed Halogen Migration Mechanisms in Aromatic Systems

Base-catalyzed halogen migration, commonly known as the "halogen dance," is a fascinating rearrangement reaction observed in aromatic systems. researchgate.net This process typically involves the intramolecular or intermolecular migration of a halogen atom (most commonly bromine or iodine) to a different position on the aromatic ring. researchgate.net The generally accepted mechanism for this transformation begins with the deprotonation of an acidic aromatic proton by a strong base, such as a lithium amide, to generate a highly reactive aryl anion intermediate.

This aryl anion can then act as a nucleophile, attacking a halogen atom on a neighboring molecule in an intermolecular fashion. This attack results in a halogen-halogen exchange, leading to the formation of a new aryl anion and a rearranged haloaromatic compound. The driving force for this rearrangement is the formation of a more thermodynamically stable aryl anion. In the context of this compound, the presence of multiple electron-withdrawing halogen atoms would increase the acidity of the ring protons, facilitating the initial deprotonation step.

The relative lability of the halogens plays a crucial role in the halogen dance. Iodine, being the most polarizable and having the weakest carbon-halogen bond among the halogens on the ring (excluding fluorine), is the most likely to participate in the migration. Bromine is also a viable migrating group, whereas chlorine and fluorine are generally considered to be non-migrating under typical halogen dance conditions. Therefore, in this compound, it is expected that either the iodine or the bromine atom would be the primary participant in a base-catalyzed halogen migration.

Factors Influencing Directionality and Scope of Halogen Dance

The directionality and scope of the halogen dance are influenced by a confluence of factors, including the nature of the base, the solvent, the temperature, and the substitution pattern of the aromatic ring. The choice of base is critical; hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly employed to favor deprotonation over nucleophilic addition to the aromatic ring.

The substitution pattern of the aromatic ring dictates the site of initial deprotonation and the relative stability of the potential aryl anion intermediates. In this compound, the inductive effects of the four halogen atoms will influence the acidity of the two available ring protons. The positions ortho to the more electronegative halogens (fluorine and chlorine) are expected to be more acidic. The subsequent migration of a halogen will proceed to the position that results in the most stable aryl anion. This stability is governed by a combination of inductive and steric effects of the surrounding substituents.

The temperature of the reaction is another key parameter. Halogen dance reactions are often initiated at low temperatures to control the initial deprotonation and are then allowed to warm to facilitate the migration. The solvent can also play a significant role by affecting the aggregation state and reactivity of the organolithium base. researchgate.net

| Factor | Influence on Halogen Dance |

| Base | Hindered strong bases (e.g., LDA, LiTMP) favor deprotonation. |

| Solvent | Can affect the reactivity and aggregation of the base. researchgate.net |

| Temperature | Controls the kinetics of deprotonation and migration. |

| Substitution Pattern | Determines the site of deprotonation and the thermodynamic stability of intermediates. |

Synthetic Utility of Halogen Dance for Isomerization and Functionalization

The halogen dance is a powerful tool in synthetic organic chemistry for the isomerization of haloaromatic compounds, providing access to isomers that may be difficult to synthesize through conventional methods. clockss.org By carefully controlling the reaction conditions, a specific halogen can be "danced" to a desired position on the aromatic ring. This rearranged isomer can then be isolated or trapped in situ with an electrophile.

This in-situ trapping of the newly formed aryl anion is a particularly valuable synthetic strategy. After the halogen migration, the resulting aryl anion is positioned at the terminus of the migration. Quenching this anion with an electrophile introduces a new functional group at a specific location, while the halogen has been relocated to a different position. This allows for a one-pot isomerization and functionalization of the aromatic ring.

For a molecule like this compound, a halogen dance could potentially be used to synthesize a variety of otherwise inaccessible polysubstituted benzene derivatives. For instance, inducing a dance of the iodine or bromine atom, followed by trapping with an electrophile such as an aldehyde, carbon dioxide, or a silylating agent, would lead to a range of highly functionalized and complex aromatic structures.

Organometallic Reactions

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic reagent. wikipedia.org This reaction is particularly prevalent with organolithium reagents, such as n-butyllithium or tert-butyllithium (B1211817). The rate of metal-halogen exchange is highly dependent on the nature of the halogen, following the general trend of I > Br > Cl >> F. researchgate.net

In the case of this compound, the carbon-iodine bond is the most susceptible to cleavage. Therefore, treatment of this compound with an alkyllithium reagent at low temperatures would be expected to result in a highly selective metal-iodine exchange, affording the corresponding aryllithium intermediate. The much slower rates of exchange for bromine and chlorine, and the general inertness of the carbon-fluorine bond, ensure the high regioselectivity of this transformation.

The choice of the organolithium reagent and the reaction conditions can be tuned to optimize the exchange process. For instance, using two equivalents of tert-butyllithium can sometimes facilitate the exchange of less reactive halogens, though selectivity would be a significant challenge in a molecule with multiple reactive sites.

| Halogen | Relative Rate of Metal-Halogen Exchange |

| Iodine | Fastest |

| Bromine | Intermediate |

| Chlorine | Slow |

| Fluorine | Very Slow/Inert |

Formation and Reactivity of Arylmetal Intermediates

The formation of an arylmetal intermediate, such as an aryllithium or a Grignard reagent, from this compound opens up a vast array of synthetic possibilities. As established, the initial metal-halogen exchange would selectively occur at the iodine-bearing carbon. The resulting arylmetal species is a potent nucleophile and a strong base. utexas.edu

This intermediate can react with a wide range of electrophiles to introduce a new substituent at the original position of the iodine atom. Examples of such transformations include:

Protonation: Quenching with a proton source (e.g., water, methanol) would result in the formation of 2-bromo-1-chloro-5-fluorobenzene.

Alkylation: Reaction with alkyl halides would introduce an alkyl group.

Carbonylation: Reaction with carbon dioxide followed by an acidic workup would yield the corresponding benzoic acid derivative.

Addition to Carbonyls: Arylmetal reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Transmetalation: The initially formed aryllithium can be transmetalated with other metal salts (e.g., ZnCl₂, CuCN) to generate different organometallic reagents with altered reactivity and selectivity.

The presence of the remaining halogen atoms on the ring offers the potential for subsequent, selective functionalization, making the arylmetal intermediates derived from this compound valuable for the stepwise construction of complex molecules.

Other Transformation Reactions Involving Halogen Functionalities

Beyond halogen dance and metal-halogen exchange, the halogen atoms on this compound can participate in a variety of other transformation reactions. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. The reactivity of the different carbon-halogen bonds in these reactions generally follows the order C-I > C-Br > C-Cl, which would allow for the selective coupling at the iodine position, followed by the bromine, and then the chlorine position under carefully controlled conditions.

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway, although the benzene ring is not highly activated towards this reaction in the absence of strong electron-withdrawing groups like a nitro group. However, under forcing conditions with potent nucleophiles, substitution of one of the halogens might be achievable. The leaving group ability in SNAr reactions also follows the trend I > Br > Cl > F.

Finally, the formation of Grignard reagents is a viable alternative to the use of organolithium reagents for generating an arylmetal intermediate. science.govlibretexts.org The reaction of this compound with magnesium metal would likely proceed with initial insertion at the carbon-iodine bond, although the selectivity might be less pronounced than with organolithium reagents. The resulting Grignard reagent would exhibit similar nucleophilic reactivity to its aryllithium counterpart.

Reductive Dehalogenation Strategies

Reductive dehalogenation, or hydrodehalogenation, is a process that involves the removal of a halogen atom and its replacement with a hydrogen atom. In polyhalogenated compounds like this compound, the challenge and synthetic opportunity lie in achieving selective dehalogenation. The selectivity is governed by the carbon-halogen bond dissociation energy, which decreases down the group in the periodic table. Consequently, the C-I bond is the weakest and most susceptible to cleavage, followed by the C-Br bond, the C-Cl bond, and finally the very strong C-F bond.

Catalytic hydrogenation is a common method for reductive dehalogenation. Palladium-based catalysts, such as palladium on carbon (Pd/C), are frequently employed. The reaction typically proceeds under a hydrogen atmosphere, and the selectivity can often be controlled by tuning the reaction conditions, such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent and base.

For this compound, a stepwise reductive dehalogenation can be predicted. The iodine atom would be the first to be removed, followed by bromine, and then chlorine. The fluorine atom is generally unreactive under these conditions.

Table 1: Predicted Selectivity in Catalytic Hydrodehalogenation of this compound

| Starting Material | Reagents and Conditions | Major Product | Minor Product(s) |

| This compound | H₂, Pd/C (low loading), short reaction time | 2-Bromo-1-chloro-5-fluorobenzene | Starting material, further dehalogenated products |

| This compound | H₂, Pd/C (moderate loading), controlled H₂ pressure | 1-Chloro-3-fluorobenzene | 2-Bromo-1-chloro-5-fluorobenzene, 1-fluorobenzene |

| This compound | H₂, Pd/C (high loading), prolonged reaction time | 1-Fluorobenzene | 1-Chloro-3-fluorobenzene |

This table is illustrative and based on established principles of halogen reactivity. Specific experimental outcomes may vary.

Mechanistically, the catalytic cycle for palladium-catalyzed hydrodehalogenation involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by reaction with a hydride source (often from H₂) and subsequent reductive elimination to yield the dehalogenated arene and regenerate the catalyst. The lower bond energy of the C-I bond facilitates a faster rate of oxidative addition compared to the other carbon-halogen bonds, thus accounting for the observed selectivity.

Conversion of Halogen to Other Functional Groups

The differential reactivity of the halogens in this compound is highly advantageous for the selective introduction of various functional groups through metal-catalyzed cross-coupling reactions or the formation of organometallic intermediates.

Halogen-Metal Exchange:

Halogen-metal exchange reactions, particularly with organolithium reagents like n-butyllithium or tert-butyllithium, are highly selective. The exchange rate is fastest for iodine, followed by bromine, and is significantly slower for chlorine and fluorine. This allows for the regioselective formation of an aryllithium species at the position of the iodine atom. This reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Site-Selective Functionalization via Halogen-Lithium Exchange

| Reagents | Intermediate | Electrophile (E⁺) | Final Product |

| 1. n-BuLi, THF, -78 °C | 2-Bromo-1-chloro-5-fluoro-3-lithiobenzene | CO₂ | 2-Bromo-1-chloro-5-fluoro-3-iodobenzoic acid |

| 1. n-BuLi, THF, -78 °C | 2-Bromo-1-chloro-5-fluoro-3-lithiobenzene | DMF | 2-Bromo-1-chloro-5-fluoro-3-iodobenzaldehyde |

| 1. n-BuLi, THF, -78 °C | 2-Bromo-1-chloro-5-fluoro-3-lithiobenzene | B(OMe)₃; then H₃O⁺ | (2-Bromo-1-chloro-5-fluoro-3-iodophenyl)boronic acid |

This table provides hypothetical examples based on the known reactivity of aryl halides.

Transition Metal-Catalyzed Cross-Coupling Reactions:

In transition metal-catalyzed reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings, the reactivity order of the halogens is again I > Br > Cl >> F. This predictable selectivity enables the stepwise functionalization of the molecule. For instance, a Suzuki coupling using a palladium catalyst would selectively occur at the C-I bond, leaving the bromo, chloro, and fluoro substituents intact for potential subsequent transformations.

A typical mechanistic cycle for a Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, which is the rate-determining step and is fastest for the C-I bond. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Table 3: Selective Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-2-bromo-1-chloro-5-fluorobenzene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 3-Alkynyl-2-bromo-1-chloro-5-fluorobenzene |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-Bromo-1-chloro-5-fluoro-3-(substituted)benzene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | N-(2-Bromo-1-chloro-5-fluoro-3-iodophenyl)amine |

This table illustrates the expected products from selective cross-coupling at the most reactive C-I bond.

By carefully selecting the reaction conditions and the coupling partners, it is theoretically possible to sequentially functionalize the positions bearing iodine and then bromine, offering a powerful strategy for the synthesis of complex, highly substituted aromatic compounds.

Electronic Structure Theory

Electronic structure theory provides fundamental insights into the stability, reactivity, and properties of a molecule. For a polysubstituted aromatic compound like this compound, these methods can elucidate the complex interplay of inductive and resonance effects of the four different halogen substituents.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure and ground state properties of molecules. A DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials like LANL2DZ for iodine), would be employed to optimize the molecular geometry and calculate key energetic properties.

The optimization process finds the lowest energy conformation of the molecule. For this compound, this would result in a planar benzene ring, though minor distortions from perfect hexagonal symmetry are expected due to the varying sizes and electronic effects of the halogen substituents. The C-C bond lengths within the ring would be slightly distorted from the 1.397 Å of benzene. nih.gov The C-X (X=F, Cl, Br, I) bond lengths will vary according to the covalent radius of the halogen atom.

Table 1: Predicted Ground State Properties from DFT Calculations

| Property | Predicted Value | Comment |

|---|---|---|

| Total Energy | Highly negative value (in Hartrees) | Represents the total electronic energy of the molecule at its optimized geometry. nsf.gov |

| Dipole Moment | ~1.5 - 2.5 Debye | The molecule is polar due to the asymmetric arrangement of halogens with different electronegativities. |

| C-F Bond Length | ~1.35 Å | Fluorine is the most electronegative and has the smallest covalent radius. |

| C-Cl Bond Length | ~1.74 Å | Standard bond length for chlorobenzene (B131634) derivatives. |

| C-Br Bond Length | ~1.90 Å | Standard bond length for bromobenzene (B47551) derivatives. |

| C-I Bond Length | ~2.10 Å | Iodine is the largest and least electronegative of the halogens present. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the benzene ring. The halogen substituents modulate the energies of these orbitals. All halogens are deactivating groups in electrophilic aromatic substitution, meaning they lower the energy of the HOMO compared to benzene, making the molecule less reactive towards electrophiles. The HOMO-LUMO gap is anticipated to be relatively large, suggesting significant stability. The precise energies and the gap can be quantified using DFT calculations. nih.govrsc.org

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the ionization potential; a lower value suggests higher stability against oxidation. |

| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates the electron affinity; a less negative value suggests resistance to reduction. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 eV | A larger gap implies high kinetic stability and low chemical reactivity. researchgate.net |

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule dictates its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are color-coded diagrams that illustrate the three-dimensional charge distribution. libretexts.orgyoutube.com In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the MEP would show a negative potential (red/yellow) above and below the plane of the aromatic π-system. researchgate.netresearchgate.net The halogen atoms would exhibit a dual nature due to the "sigma-hole" phenomenon, particularly for bromine and iodine. While the halogens are highly electronegative and pull electron density from the ring via the sigma bond (inductive effect), creating a partial positive charge on the ring carbons, the larger halogens (Br, I) can have a region of positive electrostatic potential on their outermost surface along the C-X bond axis. This positive "sigma-hole" is a key feature in halogen bonding. The hydrogen atoms attached to the ring will be partially positive (blueish).

Natural Bond Orbital (NBO) analysis can provide quantitative partial charges on each atom, confirming the qualitative picture from the MEP map. walisongo.ac.id

Table 3: Predicted NBO Partial Atomic Charges

| Atom | Predicted Partial Charge (a.u.) | Reason |

|---|---|---|

| C1-Cl | Slightly positive | Halogens withdraw electron density from the attached carbon atoms. |

| C2-Br | Slightly positive | |

| C3-I | Slightly positive | |

| C5-F | Slightly positive | |

| F | Highly negative (~ -0.4) | Highest electronegativity. |

| Cl | Negative (~ -0.2) | High electronegativity. |

| Br | Slightly negative (~ -0.1) | Moderate electronegativity. |

| I | Near neutral or slightly positive | Lowest electronegativity among the halogens. |

| H | Positive (~ +0.15) | Attached to the electron-deficient ring. |

Quantitative Assessment of Aromaticity in Halogenated Benzene Rings

Aromaticity is a fundamental concept describing the unusual stability of cyclic, planar molecules with delocalized π-electrons. While benzene is the archetype of aromaticity, substitution can alter this property. Several computational indices are used to quantify aromaticity. mdpi.comnih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index measures the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 indicates a non-aromatic system. For this compound, the HOMA value is expected to be slightly less than 1, reflecting minor bond length distortions caused by the substituents. rsc.org

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or just above it (NICS(1)). A large negative NICS value is indicative of a strong diatropic ring current, a hallmark of aromaticity. The NICS(1) value for this compound is expected to be significantly negative, confirming its aromatic character, though perhaps slightly less negative than that of benzene itself due to the electron-withdrawing nature of the halogens. bohrium.com

Table 4: Predicted Aromaticity Indices

| Index | Predicted Value | Interpretation |

|---|---|---|

| HOMA | ~0.98 - 0.99 | Indicates a high degree of aromaticity with minimal geometric distortion. aip.org |

| NICS(1)zz | ~ -28 to -32 ppm | A strong negative value confirms the presence of an aromatic ring current. |

Computational Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra.

Ab Initio Calculation of NMR Chemical Shifts and Coupling Constants

Ab initio methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net These calculations are crucial for assigning signals in experimental spectra and for structural elucidation. nih.govpsu.edumodgraph.co.uk

For this compound, there are two distinct hydrogen atoms, and their ¹H NMR chemical shifts will be influenced by the electronic effects of the neighboring halogens. The calculations would predict two signals in the aromatic region (typically 7.0-8.0 ppm). Similarly, ¹³C NMR chemical shifts can be calculated for all six carbon atoms of the benzene ring. The shifts of the carbons directly bonded to the halogens (ipso-carbons) are particularly affected, with heavy atoms like bromine and iodine inducing significant shielding or deshielding effects. rsc.org

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (relative to TMS)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Influences |

|---|---|---|---|

| ¹H | H4 | ~7.2 - 7.5 | Ortho to Iodo and Fluoro groups. |

| H6 | ~7.5 - 7.8 | Ortho to Chloro and Fluoro groups. | |

| ¹³C | C1-Cl | ~130 - 135 | Deshielding by Cl. |

| C2-Br | ~115 - 120 | Shielding by Br (heavy atom effect). | |

| C3-I | ~95 - 100 | Strong shielding by I (heavy atom effect). | |

| C4 | ~125 - 130 | Influenced by adjacent I and F. | |

| C5-F | ~160 - 165 (as a doublet) | Strong deshielding by F and large ¹JCF coupling. | |

| C6 | ~120 - 125 | Influenced by adjacent Cl and F. |

Theoretical Vibrational Spectroscopy (IR/Raman) Analysis

A theoretical vibrational analysis for this compound would involve quantum chemical calculations to predict its infrared (IR) and Raman spectra. This process typically begins with geometry optimization of the molecule's structure using methods like Density Functional Theory (DFT), often with a basis set such as 6-311++G(d,p). Following optimization, a frequency calculation is performed at the same level of theory to determine the harmonic vibrational frequencies.

These calculated frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, C-C ring stretching, and carbon-halogen (C-F, C-Cl, C-Br, C-I) stretching and bending modes. The results are often scaled by an empirical factor to better match experimental data, as theoretical calculations tend to overestimate vibrational frequencies. The analysis would provide insights into how the different halogen substituents influence the vibrational properties of the benzene ring. For instance, studies on similar di-substituted halobenzenes like 1-bromo-4-chlorobenzene (B145707) have shown good agreement between scaled calculated frequencies and experimental FT-IR and FT-Raman spectra. researchgate.net A detailed interpretation, often aided by Potential Energy Distribution (PED) analysis, would assign each calculated frequency to its specific molecular motion.

Table 1: Representative Theoretical Vibrational Mode Analysis for a Halogenated Benzene (Note: This table is illustrative for a generic halogenated benzene, as specific data for this compound is not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity |

| C-H Stretch | 3100 - 3000 | Moderate | Strong |

| C-C Ring Stretch | 1600 - 1400 | Strong | Moderate |

| C-H In-plane Bend | 1300 - 1000 | Strong | Moderate |

| C-F Stretch | 1250 - 1000 | Strong | Weak |

| C-Cl Stretch | 850 - 550 | Strong | Strong |

| C-Br Stretch | 680 - 515 | Strong | Strong |

| C-I Stretch | 600 - 500 | Strong | Strong |

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For a multi-halogenated compound like this compound, this would be particularly useful for predicting reactivity and regioselectivity in reactions such as cross-coupling or electrophilic substitution.

Transition State Characterization for Elementary Reactions

To understand the kinetics of a reaction involving this compound, computational chemists would identify and characterize the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface. Its structure would be located and optimized using quantum chemical methods. A frequency calculation on the optimized TS geometry is then performed to confirm its identity; a true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis provides the activation energy barrier for the reaction, a critical factor in determining reaction rates.

Computational Prediction of Regioselectivity

Due to the presence of four different halogens, reactions such as metal-catalyzed cross-coupling are expected to exhibit high regioselectivity. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I, making the C-I bond the most likely to undergo oxidative addition first, followed by C-Br, and then C-Cl. Computational tools can predict this selectivity by modeling the reaction pathways for substitution at each halogenated position. rsc.org By comparing the activation energies for the oxidative addition step at the C-I, C-Br, and C-Cl bonds, a clear prediction of the most favorable reaction site can be made. The site with the lowest activation energy barrier would be the predicted major product.

Intermolecular Interactions and Solid-State Phenomena

Theoretical Studies of Halogen Bonding Interactions

Halogen bonding is a significant noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.org In this compound, the iodine and bromine atoms are the most likely candidates to act as halogen bond donors. The strength of this interaction is related to the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the covalent bond. researchgate.net

Theoretical studies would investigate these interactions by co-crystallizing the molecule with various halogen bond acceptors (e.g., Lewis bases with oxygen or nitrogen atoms) and then performing high-level quantum calculations (such as MP2 or DFT with dispersion corrections) on the resulting dimer. acs.org These calculations would determine the geometry and interaction energy of the halogen bonds. It is well-established that electron-withdrawing groups on the aromatic ring, such as the fluorine and chlorine atoms in this molecule, enhance the positive character of the σ-hole on the iodine and bromine atoms, leading to stronger halogen bonds. researchgate.netacs.org

Table 2: General Properties of Halogen Bond Donors (Note: This table presents general trends, as specific calculated values for this compound are not available.)

| Halogen Bond Donor | Relative σ-hole Magnitude | Typical Interaction Energy (kJ/mol) |

| C-F | Very Small / Negative | Negligible |

| C-Cl | Small to Moderate | 5 - 20 |

| C-Br | Moderate to Large | 10 - 30 |

| C-I | Large to Very Large | 15 - 40 |

Absence of Specific Research Data for this compound

Despite a thorough search for theoretical and computational investigations, no specific studies detailing the molecular dynamics simulations or conformational analysis of this compound were found in the public domain.

While computational chemistry is a powerful tool for understanding the behavior of molecules, research tends to focus on compounds with specific applications or theoretical interest. At present, it appears that this compound has not been the subject of dedicated studies in this particular area.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the conformational analysis based on molecular dynamics simulations for this specific compound as requested.

Conclusion

2-Bromo-1-chloro-5-fluoro-3-iodobenzene stands as a testament to the complexity and utility of polyhalogenated aromatic systems. Its synthesis, while challenging, unlocks a wealth of opportunities for the construction of highly functionalized organic molecules. The differential reactivity of its four distinct carbon-halogen bonds provides a powerful tool for regioselective synthesis, enabling the stepwise and controlled introduction of various functional groups. As the demand for novel and complex molecules in fields ranging from medicine to materials science continues to grow, the importance of versatile and strategically designed building blocks like this compound is set to increase, paving the way for future innovations in chemical synthesis.

Potential Applications and Future Directions Excluding Prohibited Categories

Role as Advanced Synthetic Intermediates in Organic Synthesis

The strategic placement of four different halogens makes 2-Bromo-1-chloro-5-fluoro-3-iodobenzene a highly versatile intermediate in the synthesis of intricate organic molecules.

As a polyhalogenated aromatic compound, this compound serves as an exceptional scaffold for the synthesis of complex molecular architectures. The differential reactivity of its carbon-halogen bonds can be exploited in sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the controlled, stepwise introduction of different aryl, alkyl, or alkynyl groups, leading to the construction of highly substituted and complex three-dimensional structures. This step-by-step approach is crucial for the synthesis of targeted molecules with precise functionalities.

The ability to selectively functionalize the benzene (B151609) ring of this compound makes it a promising precursor for the synthesis of novel ligands for catalytic systems. By replacing one or more halogen atoms with coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes), new multidentate ligands can be designed. The specific arrangement of the remaining halogens can influence the electronic and steric properties of the resulting metal-ligand complex, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of chemical transformations.

Applications in Materials Science

The unique electronic and structural properties imparted by the halogen substituents make this compound and its derivatives interesting candidates for applications in materials science.

There is growing interest in utilizing polyhalogenated aromatic compounds as precursors for the synthesis of carbon-rich materials and components for organic electronic devices. A related compound, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene, has been noted for its utility in preparing a variety of organic compounds for organic electronic devices. chemicalbook.com This suggests that this compound could similarly be employed in the synthesis of molecules for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The presence of heavy atoms like bromine and iodine can influence photophysical properties, such as promoting intersystem crossing, which can be beneficial in certain electronic applications.

The rigid, planar structure of the benzene core, combined with the polar nature of the carbon-halogen bonds, makes this compound a potential building block for liquid crystals and supramolecular assemblies. The introduction of this polyhalogenated moiety into larger molecular structures can influence their self-assembly behavior and liquid crystalline properties. The directionality and strength of halogen bonding (a non-covalent interaction involving a halogen atom) can be harnessed to control the packing of molecules in the solid state, leading to the formation of well-defined supramolecular architectures with potentially interesting optical or electronic properties.

The field of crystal engineering often utilizes halogen bonding and other non-covalent interactions to design and construct novel solid-state materials with specific properties. The multiple halogen atoms on this compound provide several potential sites for halogen bonding. This allows for the rational design of polyhalogenated compounds that can form predictable and robust intermolecular interactions. These interactions can be used to control the crystal packing of molecules, leading to materials with tailored properties such as specific melting points, solubilities, or even non-linear optical responses.

Emerging Research Directions and Unexplored Reactivity

The unique arrangement of four different halogen atoms on a single benzene ring makes this compound a compound of significant interest for exploring novel chemical transformations and properties. The varied electronegativity and bond energies of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) provide a platform for selective and sequential reactions, opening up avenues for creating highly complex and specifically functionalized molecules.

Photoinduced Transformations of Halogenated Aromatics

Photoinduced reactions offer a powerful tool for cleaving carbon-halogen bonds, often with high selectivity. The energy of the incident light can be tuned to target the weakest bond, which in the case of this compound is the carbon-iodine bond.

Research Focus:

Selective C-I Bond Cleavage: Research could focus on using specific wavelengths of light to selectively cleave the C-I bond, leading to the formation of a highly reactive aryl radical. This radical could then be trapped by various reagents to introduce new functional groups at the C-3 position.

Stepwise Dehalogenation: By carefully controlling the irradiation wavelength and reaction conditions, it may be possible to achieve stepwise dehalogenation, removing the iodine, then the bromine, and so on. This would provide a controlled method for synthesizing less-halogenated derivatives.

Mechanistic Studies: Investigating the photophysical and photochemical properties of this molecule would provide fundamental insights into the mechanisms of photoinduced dehalogenation in complex, polyhalogenated systems. This includes studying the excited states, quantum yields, and the role of solvent effects.

A hypothetical pathway for selective photoinduced transformation is presented below:

| Reactant | Condition | Primary Intermediate | Potential Product |

| This compound | UV Irradiation (λ₁) | 2-Bromo-1-chloro-5-fluorophenyl radical | 2-Bromo-1-chloro-5-fluorobenzene (via H-abstraction) |

| This compound | UV Irradiation (λ₂) | Stepwise cleavage of C-Br after C-I cleavage | 1-Chloro-5-fluorobenzene |

Electrochemical Behavior and Redox Properties

Electrochemical methods provide an alternative and often more environmentally friendly approach to driving chemical reactions. provectusenvironmental.com The reduction and oxidation potentials of this compound are expected to be influenced by the number and nature of the halogen substituents.

Key Research Areas:

Reductive Dehalogenation: The electrochemical reduction of polyhalogenated organic compounds is a well-established method for dehalogenation. provectusenvironmental.com For this compound, the reduction potentials for the cleavage of the C-X bonds are expected to follow the order I < Br < Cl < F. This differential reactivity can be exploited for selective, stepwise removal of the halogens by controlling the applied electrode potential. provectusenvironmental.com

Electrosynthesis: By generating reactive intermediates (radicals or anions) at an electrode surface, new bonds can be formed. This could involve coupling reactions or the introduction of other functional groups, providing a green route to complex derivatives.

Cyclic Voltammetry Studies: Performing cyclic voltammetry would allow for the determination of the reduction and oxidation potentials of the compound. This data is crucial for understanding its electronic properties and for designing targeted electrosynthetic protocols. The study of different electrode materials could also reveal interesting catalytic effects. provectusenvironmental.com

The expected order of reductive cleavage is detailed in the following table:

| Bond | Relative Bond Strength | Expected Ease of Electrochemical Reduction |

| C-I | Weakest | Easiest |

| C-Br | Weaker | Easy |

| C-Cl | Stronger | Difficult |

| C-F | Strongest | Most Difficult |

Sustainable Synthesis Methodologies for Complex Halogenated Systems

The development of sustainable and efficient synthetic routes to complex molecules like this compound is a critical area of modern chemical research. Green chemistry principles, such as minimizing waste, using less hazardous reagents, and improving energy efficiency, are paramount.

Future Synthetic Strategies:

Catalytic Methods: The use of transition metal or enzyme catalysis could provide milder and more selective routes for halogenation. ucl.ac.uk Biocatalysis, in particular, offers the potential for reactions to be carried out in water under ambient conditions. ucl.ac.uk

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. This methodology is particularly well-suited for handling hazardous reagents often used in halogenation reactions.

Biomass-Derived Feedstocks: A long-term goal in sustainable chemistry is the use of renewable feedstocks derived from biomass to produce aromatic compounds. ucl.ac.ukucl.ac.uk While challenging for highly specialized molecules like this, research into converting bio-based platform chemicals into aromatic synthons is an active field. ucl.ac.uk

Q & A

Q. Table 1: Key Spectral Peaks for Halogen-Substituted Analogues

| Compound | NMR (δ, ppm) | NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-Bromo-4-fluoro-1-iodobenzene | 7.45 (d, J=8 Hz) | 122.5 (C-I) | |

| 3-Bromo-5-chloro-2-fluoroaniline | 6.80 (m) | 115.2 (C-Br) |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Purity (%) at 0 Weeks | Purity (%) at 6 Weeks | Degradation Products |

|---|---|---|---|

| 40°C/75% RH | 99.5 | 95.2 | Deiodinated derivative |

| 25°C/Dry N | 99.5 | 98.8 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.